molecular formula C11H16N2O B13882663 2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine

2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine

Cat. No.: B13882663
M. Wt: 192.26 g/mol
InChI Key: UOFJZOZVMNOMRQ-UHFFFAOYSA-N
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Description

2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine is an organic compound with the molecular formula C10H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a pyridine ring substituted with a methyl group and an azetidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine can be achieved through various synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reactions proceed with high selectivity, producing the desired product in good yields without the need for additional work-up or purification.

Industrial Production Methods

Industrial production of this compound may involve similar continuous flow methods due to their efficiency and reduced environmental impact. The use of heterogeneous catalysis and green chemistry principles ensures that the process is both economically and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure high yields and selectivity. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(3-methylazetidin-3-yl)oxy]pyridine
  • 2-Methyl-4-[(3-methylazetidin-3-yl)oxy]pyridine

Uniqueness

2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the azetidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine

InChI

InChI=1S/C11H16N2O/c1-9-5-10(3-4-13-9)6-14-11(2)7-12-8-11/h3-5,12H,6-8H2,1-2H3

InChI Key

UOFJZOZVMNOMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)COC2(CNC2)C

Origin of Product

United States

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